molecular formula C14H9N3O2S B5798746 4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B5798746
M. Wt: 283.31 g/mol
InChI Key: ZUTOVWCJVVTINJ-UHFFFAOYSA-N
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Description

4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core with a pyridin-2-ylsulfanyl substituent and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyridin-2-ylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

4-Oxo-2-(pyridin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-oxo-2-pyridin-2-ylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-9-10-13(20-12-6-1-3-7-15-12)16-11-5-2-4-8-17(11)14(10)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOVWCJVVTINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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